

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *4-Chloro-6-methoxy-2-methylquinoline*

Cat. No.: *B1597386*

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In the landscape of medicinal chemistry, the quinoline core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to a multitude of therapeutic agents. Within this esteemed class of heterocycles, **4-Chloro-6-methoxy-2-methylquinoline** (CAS No. 50593-73-2) has emerged as a particularly valuable and versatile intermediate. Its strategic placement of a reactive chloro group at the 4-position, coupled with methoxy and methyl substitutions, provides a synthetically tractable platform for the development of novel compounds targeting critical disease pathways. This guide offers an in-depth exploration of its synthesis, reactivity, and application, grounded in field-proven insights for researchers engaged in drug development.

Core Compound Profile and Physicochemical Properties

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. These parameters dictate storage conditions, solvent selection, and analytical characterization strategies.

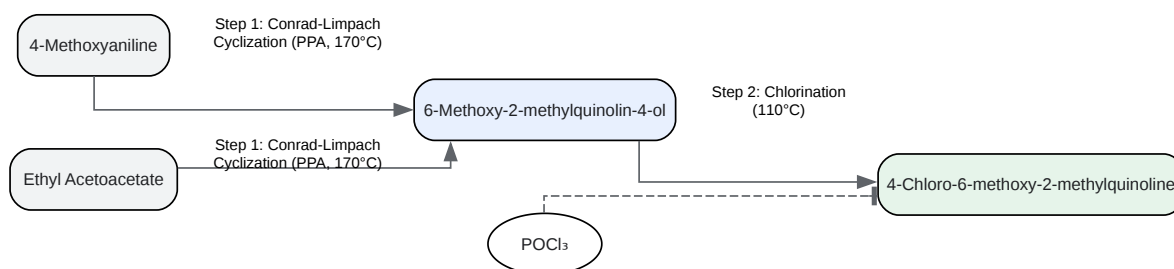
Property	Value	Source(s)
CAS Number	50593-73-2	[1]
Molecular Formula	C ₁₁ H ₁₀ ClNO	[2][3]
Molecular Weight	207.66 g/mol	[1]
Appearance	Off-white to light yellow solid/powder	[4]
Boiling Point	308.8 °C at 760 mmHg	[2]
Density	1.228 g/cm ³	[2]
Flash Point	140.6 °C	[2]
InChI Key	WABDZSKKLD CIRM-UHFFFAOYSA-N	[1]
SMILES	CC1=CC(=C2C=C(C=CC2=N1)OC)Cl	

The Synthetic Cornerstone: From Anilines to a Reactive Intermediate

The industrial and laboratory-scale synthesis of **4-Chloro-6-methoxy-2-methylquinoline** is a robust and well-established two-step process. The strategy hinges on first constructing the core quinolinone ring system, followed by a targeted chlorination to install the reactive handle at the 4-position. This approach is both efficient and cost-effective, starting from readily available commercial materials.[5][6]

Synthetic Workflow Overview

The logical flow from starting materials to the final product is a classic example of heterocyclic chemistry, involving a cyclization and a subsequent functional group transformation.



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Caption: Two-step synthesis of **4-Chloro-6-methoxy-2-methylquinoline**.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints (e.g., TLC monitoring) and rationale for the chosen reagents and conditions.

PART A: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (CAS 58596-37-5)[5][7][8]

This reaction is a variation of the Conrad-Limpach quinoline synthesis, which is highly effective for producing 4-hydroxyquinolines (quinolin-4-ones).

- Principle: 4-methoxyaniline undergoes condensation with the β -ketoester, ethyl acetoacetate. The resulting enamine intermediate is then subjected to high-temperature, acid-catalyzed cyclization to form the stable quinolin-4-one tautomer. Polyphosphoric acid (PPA) serves as both the acidic catalyst and a dehydrating agent, driving the reaction to completion.
- Step-by-Step Protocol:
 - Reagent Charging: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
 - Acid Addition: While stirring, carefully and portion-wise add polyphosphoric acid (PPA). The reaction is exothermic.

- Thermal Cyclization: Heat the reaction mixture to 170 °C and maintain this temperature for 1-2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
- Work-up & Isolation: Allow the mixture to cool to approximately 100 °C, then carefully pour it onto crushed ice with vigorous stirring. The acidic PPA is hydrolyzed, and the product precipitates.
- Purification: Stir the resulting slurry for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield 6-methoxy-2-methylquinolin-4-ol as a yellow solid.^[8] The product is typically of sufficient purity for the next step.

PART B: Synthesis of **4-Chloro-6-methoxy-2-methylquinoline** (CAS 50593-73-2)^{[5][7][9]}

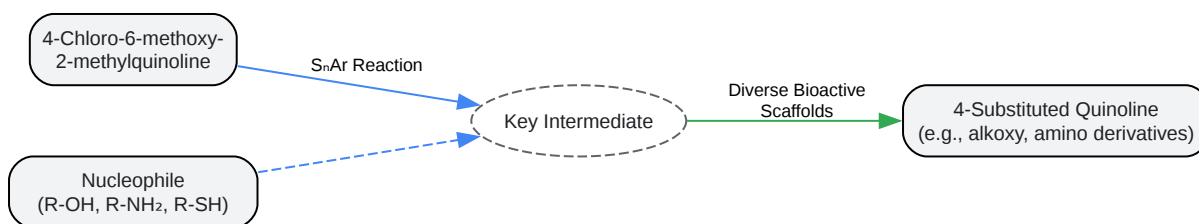
This step converts the hydroxyl group of the quinolinol into a chloro group, a superior leaving group for subsequent nucleophilic substitutions.

- Principle: The tautomeric quinolin-4-one is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). The oxygen atom attacks the phosphorus center, and subsequent rearrangement and elimination, often facilitated by a catalytic amount of N,N-Dimethylformamide (DMF), yields the 4-chloroquinoline. POCl₃ serves as both the reagent and, in many cases, the solvent.
- Step-by-Step Protocol:
 - Reagent Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, ~10-20 vol eq).
 - Catalyst Addition: Add a few drops of N,N-Dimethylformamide (DMF) to catalyze the reaction.
 - Reaction: Heat the mixture to reflux (approx. 110 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

- **Reagent Removal:** After cooling, carefully remove the excess POCl₃ under reduced pressure. This step must be performed in a well-ventilated fume hood.
- **Work-up & Isolation:** Cautiously quench the residue by pouring it onto crushed ice. The 4-chloro product will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
- **Purification:** Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization (e.g., from ethanol) to yield **4-Chloro-6-methoxy-2-methylquinoline** as an off-white solid.

Reactivity and Strategic Application in Drug Discovery

The synthetic value of **4-Chloro-6-methoxy-2-methylquinoline** is defined by the reactivity of the C4-Cl bond. This position is activated towards nucleophilic aromatic substitution (S_NAr), allowing for the straightforward introduction of a wide array of functional groups, particularly nitrogen, oxygen, and sulfur nucleophiles.



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Caption: Role as a key intermediate in S_NAr reactions.

Application in the Synthesis of Antitubercular Agents

Research has demonstrated that replacing the 4-chloro group with various alkoxy moieties can lead to potent antitubercular candidates.^[10] The synthesis of 4-alkoxy-6-methoxy-2-methylquinolines has been efficiently achieved using ultrasound-assisted S_NAr reactions,

showcasing a modern and rapid approach to library synthesis.^{[10][11]} This highlights the compound's direct applicability in generating new chemical entities for infectious diseases.

A Precursor for Novel Anticancer Therapeutics

The quinoline scaffold is integral to many inhibitors of protein kinases, which are critical targets in oncology. **4-Chloro-6-methoxy-2-methylquinoline** and its analogs are key intermediates for compounds targeting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, survival, and metastasis that is often dysregulated in human tumors.^{[7][12]} By reacting the 4-chloro intermediate with various amines, researchers can synthesize libraries of 4-aminoquinolines for screening as potent and selective kinase inhibitors.^[6]

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following data are critical for verifying the identity and purity of **4-Chloro-6-methoxy-2-methylquinoline**.

Technique	Expected Data	Source(s)
Mass Spectrometry (MS)	ESI-MS m/z: 208.05 [M+H] ⁺ . The isotopic pattern for one chlorine atom (³⁵ Cl/ ³⁷ Cl ≈ 3:1) should be observable.	^[3]
¹ H NMR (400 MHz, CDCl ₃)	Expected shifts (δ, ppm): ~8.0 (d, 1H, quinoline-H), ~7.5-7.7 (m, 2H, quinoline-H), ~4.0 (s, 3H, -OCH ₃), ~2.6 (s, 3H, -CH ₃). Note: Predicted values based on related structures.	^{[7][12]}
¹³ C NMR	Expected signals for 11 distinct carbons, including peaks in the aromatic region, and characteristic shifts for the methoxy (~55 ppm) and methyl (~25 ppm) groups.	

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

- Hazard Profile: **4-Chloro-6-methoxy-2-methylquinoline** is classified as toxic if swallowed, causes serious eye damage, and may cause skin and respiratory irritation.^{[1][3]}
- GHS Hazard Codes: H301, H315, H318, H335.^[3]
- Handling Precautions:
 - Work in a well-ventilated chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.^[4]

Conclusion

4-Chloro-6-methoxy-2-methylquinoline is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with the predictable reactivity of its 4-chloro group, provides medicinal chemists with a reliable and versatile platform. From developing new agents to combat tuberculosis to designing next-generation kinase inhibitors for cancer, this intermediate continues to be a cornerstone of programs aimed at addressing significant unmet medical needs. Its proper application, guided by the principles outlined in this guide, empowers researchers to construct novel molecular architectures with therapeutic potential.

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